molecular formula C20H26O4 B13425773 3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one CAS No. 39931-88-9

3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one

Cat. No.: B13425773
CAS No.: 39931-88-9
M. Wt: 330.4 g/mol
InChI Key: BAMMJXIMVWLRCU-BBTQSVATSA-N
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Description

3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one is a synthetic steroidal compound It is characterized by the presence of an ethylenedioxy group and an epoxide ring within its structure

Properties

CAS No.

39931-88-9

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1'S,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

InChI

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20-/m0/s1

InChI Key

BAMMJXIMVWLRCU-BBTQSVATSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one typically involves multiple steps. One common method starts with the ketalization of a steroidal precursor using ethylene glycol and an acid catalyst to form the ethylenedioxy group. This is followed by epoxidation using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. The epoxide ring can also react with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one is unique due to its specific combination of the ethylenedioxy group and the epoxide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

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